molecular formula C14H19NO3 B12533402 N-Acetyl-N-benzyl-L-valine CAS No. 668988-47-4

N-Acetyl-N-benzyl-L-valine

Cat. No.: B12533402
CAS No.: 668988-47-4
M. Wt: 249.30 g/mol
InChI Key: FATHCXOHDHQWDM-ZDUSSCGKSA-N
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Description

Contextual Significance in Synthetic Organic Chemistry

The significance of N-Acetyl-N-benzyl-L-valine in synthetic organic chemistry stems from the strategic combination of its constituent parts. The L-valine core provides a chiral scaffold, which is fundamental in asymmetric synthesis and the creation of stereochemically defined molecules. The N-acetyl and N-benzyl groups are common protecting groups in peptide synthesis, but in a final molecule, they confer specific properties.

The N-acetylation of amino acids is a widespread modification that can enhance the stability and bioavailability of parent molecules. ontosight.aihmdb.ca For instance, N-acetylated amino acids can be produced through the enzymatic action of N-acetyltransferases or by the degradation of N-acetylated proteins. hmdb.ca In a synthetic context, the acetylation of an amino acid like L-valine is often achieved using acetic anhydride (B1165640). google.com

The N-benzylation of amino acids introduces a bulky, lipophilic group that can influence the molecule's conformation and interactions with its environment. The synthesis of N-benzyl amino acid derivatives is a common practice in medicinal chemistry to enhance membrane permeability and to serve as key intermediates in the synthesis of more complex molecules. orgsyn.org The synthesis of related compounds, such as N-benzyl-L-valine derivatives, has been documented, highlighting the accessibility of this structural motif. For example, a method for preparing (2S,3R)-4-hydroxy-N-(9-Phenylfluoren-9-yl)-N-benzyl-L-valine methyl ester has been described, showcasing synthetic routes to N-benzylated valine structures. nih.gov

The combination of both N-acetyl and N-benzyl groups on an L-valine backbone presents a unique set of properties. The presence of the tertiary amide bond resulting from this disubstitution can significantly impact the molecule's rotational dynamics and its ability to participate in hydrogen bonding, which are critical factors in molecular recognition and catalysis.

Relevance in the Study of Modified Amino Acid Derivatives

Modified amino acid derivatives are central to many areas of chemical and biological research. They are used as building blocks for peptidomimetics, as chiral ligands in catalysis, and as probes to study biological processes. N-acyl-alpha-amino acids, the class to which this compound belongs, are known to exhibit a range of biological activities, including antimicrobial, antiviral, and antioxidant properties. mdpi.com

The study of N-acyl amino acids provides insights into their biosynthesis and metabolism. frontiersin.org While nature often utilizes enzymatic pathways for their creation, synthetic chemists employ a variety of methods, such as the acylation of amino esters, to generate these valuable compounds. scielo.org.mxscielo.org.mx The structural diversity that can be achieved through N-acylation is vast, and the resulting molecules are often explored for their therapeutic potential. mdpi.comresearchgate.net

The N-benzyl modification further expands the chemical space of modified amino acids. For example, a series of novel N-acyl-N-(m-fluoro-benzyl)-6-amino-coumarins were synthesized and evaluated for their agricultural activities, demonstrating the utility of the N-acyl-N-benzyl motif in generating bioactive compounds. researchgate.net

The specific combination of N-acetyl and N-benzyl groups on L-valine creates a derivative with distinct stereochemical and electronic features. The bulky benzyl (B1604629) group and the acetyl group influence the conformational preferences of the valine side chain, which can be a critical determinant in its interaction with other molecules.

Research Landscape and Foundational Principles

The research landscape for modified amino acids is rich and varied, with a strong emphasis on the development of new synthetic methodologies and the exploration of their applications. The foundational principles underpinning the study of this compound include:

Stereoselective Synthesis: The synthesis of this compound would require careful control of stereochemistry to maintain the L-configuration of the valine core.

Protecting Group Chemistry: While the acetyl and benzyl groups are the final substituents in this case, the principles of their introduction are derived from the extensive knowledge of protecting group strategies in peptide synthesis.

Conformational Analysis: The steric hindrance introduced by the N-substituents would be a key area of investigation, likely influencing the molecule's shape and reactivity.

Biocatalysis: The use of enzymes to catalyze the formation of N-acyl amides is a growing area of research and could offer a green and efficient route to compounds like this compound. rsc.org

While specific studies on this compound are not prominent in the literature, the foundational research on related N-acyl-L-valine derivatives provides a solid basis for understanding its likely chemical and physical properties. For instance, detailed spectroscopic data, including 1H NMR and 13C NMR, are available for N-acetyl-DL-valine and other N-acylated L-valine derivatives, which would be essential for the characterization of this compound. mdpi.comchemicalbook.com

The table below summarizes the key structural modifications of L-valine discussed and their general significance in organic chemistry research.

ModificationReagent/Method ExampleSignificance in Research
N-Acetylation Acetic AnhydrideEnhances stability, modulates biological activity. hmdb.cagoogle.com
N-Benzylation Benzyl BromideIncreases lipophilicity, serves as a bulky conformational constraint.
Esterification Thionyl Chloride/MethanolProtects the carboxylic acid, intermediate for further reactions.

The synthesis and study of this compound would contribute to the broader understanding of how multiple modifications on an amino acid scaffold can fine-tune its properties for specific applications in materials science, catalysis, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

668988-47-4

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(2S)-2-[acetyl(benzyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15(11(3)16)9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,17,18)/t13-/m0/s1

InChI Key

FATHCXOHDHQWDM-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)C

Canonical SMILES

CC(C)C(C(=O)O)N(CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Stereoselective Synthesis and Derivatization Strategies for N Acetyl N Benzyl L Valine

Asymmetric Synthesis Approaches to N-Acetyl-N-benzyl-L-valine

The creation of the stereocenter in this compound with the desired (S)-configuration is paramount. This can be achieved through several asymmetric synthesis strategies, primarily leveraging the chirality of the starting material or employing chiral catalysts to direct the stereochemical outcome.

Chiral Pool Methodologies Utilizing L-Valine Precursors

The most direct and common approach to synthesizing this compound is through the chiral pool method, which utilizes readily available and enantiomerically pure L-valine as the starting material. wikipedia.organkara.edu.truh.edu This strategy inherently preserves the (S)-stereochemistry at the α-carbon. The synthesis typically proceeds in a stepwise manner, involving the protection of the carboxylic acid functionality, followed by sequential N-alkylation and N-acylation of the amino group.

A key intermediate in this synthesis is the L-valine benzyl (B1604629) ester. This can be prepared by reacting L-valine with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an aromatic solvent under azeotropic dehydration conditions to drive the reaction to completion. scielo.org.mx The use of L-valine as the starting material ensures that the stereochemical integrity of the final product is maintained throughout the synthetic sequence. wikipedia.organkara.edu.tr

Catalytic Asymmetric Synthesis Pathways

While the chiral pool approach is efficient, catalytic asymmetric synthesis offers an alternative pathway where the chiral center is generated from a prochiral precursor through the action of a chiral catalyst. One relevant approach is the catalytic asymmetric Tsuji-Trost α-benzylation of N-unprotected amino acid esters. researchgate.netnih.gov This method utilizes a ternary catalyst system, often comprising a chiral aldehyde, a palladium species, and a Lewis acid, to promote the reaction between an amino acid ester and a benzyl alcohol derivative. researchgate.netnih.gov

This reaction is significant as it allows for the direct formation of α-benzyl amino acids with high enantioselectivity. researchgate.netnih.gov Although this method directly yields an N-benzyl amino acid, subsequent N-acetylation would be required to obtain the final this compound. The versatility of this method allows for the synthesis of various optically active unnatural α-benzyl amino acids in good to excellent yields and enantioselectivities. researchgate.netnih.gov

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (%)
Chiral Aldehyde/Pd/Lewis AcidN-unprotected amino acid esterα-benzyl amino acidGood to ExcellentGood to Excellent

Diastereoselective Synthesis Techniques

Diastereoselective synthesis can be employed when a new stereocenter is introduced into a molecule that already contains a chiral center. In the context of this compound synthesis, this could involve the diastereoselective alkylation of a chiral L-valine derivative. For instance, a chiral oxazolidinone derived from L-valine can be alkylated with an electrophile, where the existing stereocenter directs the stereochemical outcome of the alkylation. nih.gov This "memory of chirality" approach utilizes the dynamic axial chirality of tertiary aromatic amides to control the enolization and subsequent alkylation step. nih.gov

While not a direct synthesis of this compound, the principles of diastereoselective alkylation of valine derivatives are well-established and can be applied to introduce substituents at the α-carbon with high stereocontrol. nih.gov The diastereoselectivity of such reactions is often influenced by the nature of the chiral auxiliary, the base used for enolate formation, and the reaction conditions.

N-Acylation and N-Alkylation Strategies for Benzyl Incorporation

The introduction of the benzyl and acetyl groups onto the nitrogen atom of L-valine is a critical part of the synthesis. The order of these steps can be varied, either N-benzylation followed by N-acetylation, or vice versa, with each route requiring careful consideration of reaction conditions and protecting groups.

Optimized Reaction Conditions and Reagent Selection

N-Benzylation: The N-benzylation of an amino acid or its derivative can be achieved using various benzylating agents. A common method involves the reaction with benzyl bromide in the presence of a base. To enhance the reaction rate, potassium iodide can be added to generate the more reactive benzyl iodide in situ. d-nb.info Another approach is the direct N-alkylation of α-amino acid esters with benzyl alcohol, which can be catalyzed by ruthenium complexes in a base-free, atom-economic process that shows excellent retention of stereochemistry. google.com

N-Acetylation: N-acetylation of the secondary amine (N-benzyl-L-valine) can be performed using reagents like acetyl chloride or acetic anhydride (B1165640). ias.ac.inmdpi.com The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, acetylation with acetyl chloride can be conducted in a biphasic system of dichloromethane and water with a base like sodium hydroxide (B78521). ug.edu.pl Alternatively, acetic anhydride can be used, often in an aqueous medium with a mild base such as sodium bicarbonate. peptide.com

ReactionReagentBaseSolventYield (%)
N-BenzylationBenzyl bromide/KIK2CO3Acetone-
N-BenzylationBenzyl alcohol-TolueneGood to Excellent
N-AcetylationAcetyl chloridePyridineDCM-
N-AcetylationAcetic anhydrideNaHCO3AqueousGood

Protecting Group Chemistry in Multi-step Synthesis

In a multi-step synthesis of this compound, the use of protecting groups is essential to prevent unwanted side reactions. libretexts.orgnih.govresearchgate.net The carboxylic acid group of L-valine is typically protected as an ester, commonly a benzyl ester, which can be removed under mild conditions by hydrogenolysis at the end of the synthesis. researchgate.net

The amino group of L-valine must be available for both benzylation and acetylation. If the synthesis proceeds via N-benzylation first, the resulting secondary amine is then acetylated. If N-acetylation is performed first, the resulting N-acetyl-L-valine is then N-benzylated. The choice of the synthetic route can influence the need for additional protecting groups. For instance, if other reactive functional groups were present in the molecule, orthogonal protecting groups would be necessary. Orthogonal protecting groups are those that can be removed under different conditions, allowing for selective deprotection of one group while others remain intact. researchgate.net Common N-protecting groups in peptide synthesis include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are removed under acidic and basic conditions, respectively. libretexts.orgnih.gov

Synthesis of Structurally Related Derivatives and Analogs of this compound

The molecular framework of this compound provides a versatile template for the creation of a diverse array of derivatives and analogs. Such chemical modifications are instrumental in exploring structure-activity relationships, optimizing physicochemical properties, and developing novel compounds. The primary sites for modification are the valine side chain and the N-acetyl and N-benzyl moieties.

Modification of the Valine Side Chain

The isopropyl side chain of the valine residue is a principal target for structural alteration. Changes to this hydrophobic group can significantly affect the molecule's steric and electronic characteristics. study.com Valine's bulky, non-reactive side chain is crucial for protein structure and the recognition of hydrophobic ligands. study.com

Synthetic strategies often involve substituting the isopropyl group with other moieties. For instance, replacing valine with other hydrophobic amino acids like leucine or isoleucine can subtly alter the steric bulk near the chiral center. nih.gov Even a minor change, such as the difference of a single methyl group between valine and isoleucine, can dramatically alter ligand selectivity in proteins, a principle that can be applied to synthetic derivatives. nih.gov Conversely, using a less bulky amino acid like alanine would reduce steric hindrance. The synthesis of these analogs typically starts with the corresponding N-protected amino acid, followed by acylation and benzylation.

Table 1: Examples of Valine Side Chain Modifications

Starting Amino Acid Resulting Side Chain Potential Impact
L-Leucine Isobutyl Increased chain length, altered hydrophobicity
L-Isoleucine sec-Butyl Isomeric variation, different steric profile
L-Alanine Methyl Reduced steric hindrance
L-Phenylalanine Benzyl Introduction of an aromatic group

Variations in the N-Acetyl and N-Benzyl Moieties

The N-acetyl and N-benzyl groups offer broad opportunities for modification to fine-tune the molecule's properties. These changes can impact everything from solubility to biological interactions.

The N-acetyl group can be readily substituted with other acyl groups by employing different acylating agents, such as various acid anhydrides or acyl chlorides. scielo.org.mxresearchgate.net For example, N-benzoyl derivatives of valine and other amino acids have been synthesized and studied for various applications. scielo.org.mxnih.gov The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrates a more complex acylation, where a substituted benzoyl chloride is used to attach a larger, functionalized moiety. mdpi.com

Similarly, the N-benzyl group can be replaced or modified. The synthesis of N-benzyl-2-acetamidopropionamide derivatives shows that the benzyl group itself can be substituted, or alternative N-alkylation strategies can be employed. acs.org These modifications are typically achieved by reacting the N-acyl amino acid with a corresponding substituted benzyl halide or other alkylating agents.

Table 2: Examples of N-Acetyl and N-Benzyl Moiety Variations

Moiety to Modify Reagent Example Resulting Group
N-Acetyl Propionic Anhydride N-Propionyl
N-Acetyl Benzoyl Chloride N-Benzoyl
N-Benzyl 4-Methoxybenzyl Chloride N-(4-Methoxybenzyl)
N-Benzyl 4-Nitrobenzyl Bromide N-(4-Nitrobenzyl)

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for creating environmentally sustainable and economically efficient manufacturing processes. nih.gov This involves focusing on atom economy, reducing waste, and utilizing sustainable methodologies. nih.gov

Atom Economy and Process Efficiency Considerations

Atom economy is a core concept in green chemistry that measures how efficiently reactants are converted into the final product. nih.gov Traditional methods for creating amide bonds, central to the synthesis of N-acylated amino acids, often rely on coupling agents or the conversion of carboxylic acids to acyl chlorides. researchgate.net These methods can have poor atom economy, generating significant stoichiometric byproducts.

Improving process efficiency involves minimizing steps, maximizing yields, and reducing energy consumption. Palladium-catalyzed amidocarbonylation represents a more atom-economical approach for synthesizing N-acyl amino acids, though it may not be directly applicable to N-acetyl derivatives. bbwpublisher.com The efficiency of derivatization reactions is also critical; for instance, the pH of the reaction medium can significantly impact the yield and must be carefully controlled to ensure complete reaction and avoid unwanted side reactions.

Sustainable Synthetic Methodologies

Sustainable methodologies aim to reduce the environmental footprint of chemical synthesis by using less hazardous materials and processes. A key area of development is the replacement of conventional chemical synthesis with enzymatic or biocatalytic methods. bohrium.comresearchgate.net

Enzymes like lipases or aminoacylases can catalyze the formation of N-acyl amino acids under mild, aqueous conditions, avoiding the use of toxic reagents like thionyl chloride or phosgene derivatives often employed in traditional synthesis. researchgate.netnih.gov These biocatalytic approaches are highly selective and generate less waste. nih.gov For example, enzymatic synthesis is a recognized green alternative for producing N-acyl amino acid surfactants. bbwpublisher.combohrium.com

Another green strategy is the use of safer solvents or solvent-free conditions. While many acylation and benzylation reactions are performed in organic solvents like dichloromethane, research is ongoing to adapt these syntheses to more benign media such as water or bio-based solvents. researchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also enhance sustainability by reducing solvent use and waste from intermediate purification steps. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of N Acetyl N Benzyl L Valine Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its dynamic behavior.

Multi-dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)

Multi-dimensional NMR experiments are essential for unambiguously assigning the signals in the NMR spectrum and for determining the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For N-Acetyl-N-benzyl-L-valine, COSY would be used to trace the connectivity within the valine and benzyl (B1604629) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the molecule's conformation, such as the relative orientation of the benzyl and acetyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the entire molecular skeleton.

A comprehensive search of scientific databases did not yield any published studies that have applied these multi-dimensional NMR techniques to this compound. Consequently, no specific chemical shift data, coupling constants, or NOE correlations are available to construct a detailed structural analysis.

Dynamic NMR Studies of Conformational Equilibria

Many molecules, including this compound, can exist in multiple conformations that are in rapid equilibrium. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information about the energetics of these conformational changes. For the target compound, DNMR could potentially reveal the rotational barriers around the N-benzyl and N-acetyl bonds. However, no such studies have been reported in the literature.

Investigation of Long-Range Coupling and Solvent Effects

Long-range coupling constants (couplings between protons separated by more than three bonds) can provide valuable information about the conformation of a molecule. Similarly, the solvent in which the NMR spectrum is recorded can influence the chemical shifts and coupling constants, offering insights into solute-solvent interactions. The investigation of these effects for this compound has not been documented.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Crystal Growth Techniques for this compound and its Cocrystals

To perform X-ray crystallography, a single crystal of the compound is required. Various techniques, such as slow evaporation, vapor diffusion, and cooling crystallization, are used to grow crystals of suitable quality. The formation of cocrystals, which are crystals containing two or more different molecules, can sometimes facilitate crystallization and provide insights into intermolecular interactions. There are no published reports on the successful crystallization of this compound or its cocrystals.

Analysis of Hydrogen Bonding Networks and Crystal Packing

In the solid state, molecules of this compound would be expected to interact with each other through hydrogen bonds and other intermolecular forces. An analysis of the crystal structure would reveal the nature of these interactions and how the molecules are packed in the crystal lattice. Without a crystal structure, this analysis is not possible.

Conformational Analysis in the Crystalline State

ParameterDescription
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group The symmetry group describing the arrangement of molecules within the unit cell.
Key Torsion Angles (degrees) - φ (phi): Rotation around the N-Cα bond. - ψ (psi): Rotation around the Cα-C' bond. - χ1 (chi1): Rotation around the Cα-Cβ bond of the valine side chain.
Hydrogen Bonding Network The pattern of hydrogen bonds between adjacent molecules in the crystal, which significantly influences the packing and conformation.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for probing its conformational state.

Characteristic Vibrational Modes and Their Assignments

The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrational motions of its constituent atoms. Each functional group gives rise to specific absorption or scattering peaks.

Amide I and II Bands: The amide group, central to the N-acetyl moiety, produces two prominent bands. The Amide I band, primarily associated with the C=O stretching vibration, is typically observed in the 1600-1700 cm⁻¹ region. The Amide II band, arising from a combination of N-H in-plane bending and C-N stretching, appears around 1500-1600 cm⁻¹. The exact positions of these bands are sensitive to the local environment and hydrogen bonding.

Carbonyl Stretch of the Carboxylic Acid: The C=O stretching vibration of the carboxylic acid group is expected to produce a strong absorption in the IR spectrum, typically in the range of 1700-1760 cm⁻¹.

C-H Stretching Modes: Vibrations associated with the C-H bonds of the benzyl and valine isopropyl groups appear in the 2800-3100 cm⁻¹ region.

N-H Stretching: The N-H stretching vibration of the amide group is typically observed as a band in the 3200-3400 cm⁻¹ region. Its position and shape are indicative of hydrogen bonding interactions.

Aromatic C=C Stretching: The benzene (B151609) ring of the benzyl group gives rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group Assignment
N-H Stretch3200-3400Amide
Aromatic C-H Stretch3000-3100Benzyl Group
Aliphatic C-H Stretch2850-2970Valine Isopropyl Group, Benzyl CH₂
Carbonyl (C=O) Stretch1700-1760Carboxylic Acid
Amide I (C=O Stretch)1600-1700N-Acetyl Group
Amide II (N-H Bend, C-N Stretch)1500-1600N-Acetyl Group
Aromatic C=C Stretch1450-1600Benzyl Group

Temperature-Dependent and Solvent-Dependent Vibrational Studies

Variations in temperature and solvent polarity can induce conformational changes in this compound, which are reflected in its vibrational spectra.

Temperature-Dependent Studies: By monitoring the IR and Raman spectra as a function of temperature, it is possible to observe shifts in band positions and changes in band intensities. These changes can be correlated with alterations in intermolecular hydrogen bonding and subtle conformational adjustments. For example, a weakening of hydrogen bonds at higher temperatures may lead to a blue-shift (higher frequency) of the N-H and C=O stretching vibrations.

Solvent-Dependent Studies: The choice of solvent can significantly influence the conformation of the molecule. In polar, protic solvents, strong hydrogen bonding interactions with the solvent molecules can disrupt intramolecular hydrogen bonds and favor a more extended conformation. In contrast, nonpolar solvents may promote conformations that maximize intramolecular hydrogen bonding. These effects are manifested as shifts in the frequencies of the amide and carbonyl bands.

Chiroptical Spectroscopy (CD and ORD) for Stereochemical Purity and Conformational Dynamics

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry and conformational dynamics of chiral molecules like this compound.

Interpretation of Circular Dichroism Spectra in Relation to Conformation

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides information about the asymmetric environment of the chromophores within the molecule.

Peptide and Aromatic Chromophores: The primary chromophores in this compound are the amide group and the benzene ring of the benzyl group. The n→π* and π→π* electronic transitions of the amide bond are particularly sensitive to the local conformation and give rise to characteristic CD signals in the far-UV region (below 240 nm). The aromatic transitions of the benzyl group can also contribute to the CD spectrum.

Conformational Insights: The sign and magnitude of the Cotton effects (the peaks and troughs in the CD spectrum) are directly related to the spatial arrangement of the chromophores. Theoretical calculations can be used to correlate specific CD spectral features with particular conformations, providing insights into the preferred solution-state structure and its dynamics.

Optical Rotatory Dispersion Measurements for Stereochemical Assignments

Optical rotatory dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Anomalous rotatory dispersion curves, which exhibit peaks and troughs known as Cotton effects, are observed in the vicinity of an absorption band of a chromophore.

Relationship to CD: The ORD and CD spectra are mathematically related through the Kronig-Kramers transforms. A positive Cotton effect in the CD spectrum corresponds to a positive peak and a negative trough at longer and shorter wavelengths, respectively, in the ORD curve.

TechniqueInformation ProvidedKey Chromophores
Circular Dichroism (CD) - Solution-state conformation - Conformational dynamics - Secondary structure elements (in larger peptides)Amide (n→π, π→π transitions), Benzyl group (aromatic transitions)
Optical Rotatory Dispersion (ORD) - Absolute stereochemical configuration - Presence of optically active chromophoresAmide, Benzyl group

Computational Chemistry and Theoretical Studies of N Acetyl N Benzyl L Valine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of N-Acetyl-N-benzyl-L-valine by solving the Schrödinger equation. These methods offer a detailed view of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies on Conformational Preferences and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT studies are crucial for identifying the most stable three-dimensional arrangements, or conformers. The presence of rotatable bonds in the acetyl, benzyl (B1604629), and valine side-chain groups results in a complex potential energy surface. DFT calculations can map this surface to locate energy minima corresponding to stable conformers. mdpi.comnih.gov

These calculations typically involve geometry optimization, where the atomic coordinates are adjusted to find the lowest energy structure. The relative energies of different conformers indicate their population at thermal equilibrium. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. nih.gov

Table 1: Illustrative DFT Calculation Results for this compound Conformers
ConformerMethod/Basis SetRelative Energy (kcal/mol)HOMO (eV)LUMO (eV)Dipole Moment (Debye)
Conformer A (Extended)B3LYP/6-31G(d)0.00-6.5-0.82.1
Conformer B (Folded)B3LYP/6-31G(d)+1.2-6.7-0.93.5
Conformer C (Twisted)B3LYP/6-31G(d)+2.5-6.6-0.72.8

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for calculating molecular energies. nih.gov While computationally more demanding, these methods are invaluable for obtaining benchmark energy values for specific conformers identified through DFT or other means. For a molecule like this compound, single-point energy calculations using methods like MP2 on DFT-optimized geometries can refine the relative energies between different conformers, providing a more accurate picture of their stability. nih.govillinois.edu These high-accuracy predictions are critical for validating results from less computationally intensive methods and for building reliable models of molecular behavior.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic view of conformational behavior that complements the static picture from quantum chemical calculations.

Force Field Development and Validation for this compound

MD simulations rely on a set of empirical energy functions known as a force field to calculate the forces between atoms. For a modified amino acid like this compound, standard force fields (e.g., AMBER, CHARMM) may not have accurate parameters for all constituent parts. nih.govfrontiersin.org Therefore, a crucial step is the development and validation of specific force field parameters. This process often involves using quantum mechanical calculations to derive key parameters, such as partial atomic charges and dihedral angle potentials, ensuring the force field accurately represents the molecule's potential energy surface. nih.govacs.orgresearchgate.net The quality of the force field is paramount for the reliability of the MD simulation results.

Table 2: Key Force Field Terms for this compound
TermDescriptionMethod of Parameterization
Bond StretchingEnergy required to stretch or compress a covalent bond.Quantum Mechanics (e.g., MP2/6-31G)
Angle BendingEnergy required to bend the angle between three bonded atoms.Quantum Mechanics (e.g., MP2/6-31G)
Torsional (Dihedral) AnglesEnergy associated with rotation around a covalent bond.Quantum Mechanics Scans
van der Waals InteractionsNon-bonded interactions (attraction/repulsion) between atoms.Empirical Data / Standard Force Field Values
Electrostatic InteractionsCoulombic interactions based on partial atomic charges.Quantum Mechanics (RESP fitting)

Conformational Ensemble Analysis in Solution and Gas Phase

Once a validated force field is in place, MD simulations can be performed to explore the conformational space of this compound. tandfonline.comtandfonline.com Simulations can be run in different environments, such as in a vacuum (gas phase) or in an explicit solvent like water, to understand how the environment influences molecular flexibility and structure. nih.gov By simulating the molecule's trajectory over nanoseconds or longer, a large collection of conformations, known as a conformational ensemble, is generated. Analysis of this ensemble can reveal the most populated conformational states, the pathways of transition between them, and dynamic properties like flexibility and hydrogen bonding patterns.

Table 3: Typical Analyses of MD Simulation Trajectories
Analysis TypeDescriptionInformation Gained
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of superimposed conformations.Conformational stability and convergence of the simulation.
Radius of Gyration (Rg)Measures the compactness of the molecular structure.Changes in molecular shape and folding/unfolding events.
Ramachandran PlotFor amino acid residues, plots the main-chain dihedral angles (φ, ψ).Allowed and disallowed backbone conformations.
Cluster AnalysisGroups similar conformations together.Identification of the most representative and populated structures.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations can be used to predict vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net

The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR spectra to assign specific peaks to the motions of functional groups (e.g., C=O stretch, N-H bend). mdpi.com Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing these predicted shifts with experimental NMR data is a robust method for structural verification. escholarship.org

Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
Spectroscopic ParameterFunctional Group / AtomPredicted Value (DFT)Experimental Value (Hypothetical)
IR Frequency (cm⁻¹)Amide C=O Stretch1685 cm⁻¹1660 cm⁻¹
IR Frequency (cm⁻¹)Carboxylic Acid C=O Stretch1750 cm⁻¹1725 cm⁻¹
¹³C NMR Chemical Shift (ppm)Valine α-Carbon60.5 ppm59.8 ppm
¹H NMR Chemical Shift (ppm)Benzyl CH₂ Protons4.5 ppm4.4 ppm

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. nih.gov For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts and coupling constants, which are highly sensitive to the molecule's three-dimensional structure and electronic environment.

The prediction process typically involves:

Conformational Analysis: Identifying the low-energy conformations of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers.

Quantum Mechanical Calculations: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) to calculate the magnetic shielding tensors for each atom in each conformer. researchgate.net

Chemical Shift Calculation: Converting the calculated isotropic shielding values (σ) into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Machine learning and neural network-based approaches have also emerged as powerful tools for rapid and accurate prediction of NMR spectra from molecular structures alone. nih.govresearchgate.net These methods are trained on large databases of experimental NMR data and can predict chemical shifts with a mean absolute error of less than 0.10 ppm for protons. nih.gov

Below is a hypothetical table of predicted ¹H NMR chemical shifts for this compound, illustrating the type of data generated from computational studies.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity J-coupling (Hz)
Carboxyl H (COOH) ~12.0 singlet -
Amide H (NH) ~8.0 doublet ~8.5
Aromatic H (benzyl) 7.2-7.4 multiplet -
α-H (Valine) ~4.5 doublet ~8.5
Benzyl CH₂ ~4.3 multiplet -
β-H (Valine) ~2.2 multiplet ~6.8
Acetyl CH₃ ~2.0 singlet -

Note: These are representative values. Actual predicted shifts depend on the specific computational method, basis set, and solvent model used.

Theoretical Calculation of Vibrational and Chiroptical Spectra

Theoretical calculations are instrumental in interpreting vibrational spectra (Infrared and Raman) and chiroptical spectra (like Vibrational Circular Dichroism, VCD), which provide detailed information about molecular structure and stereochemistry. For a chiral molecule like this compound, these techniques are particularly insightful.

DFT calculations can be used to compute the harmonic vibrational frequencies and corresponding IR intensities and Raman activities. nih.gov The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates. Comparing the calculated spectrum with the experimental one can confirm the structure and identify specific vibrational modes associated with different functional groups. For instance, studies on similar molecules like N-acetyl-L-alanine have successfully used DFT to assign vibrational frequencies. nih.gov

Chiroptical spectroscopy, such as VCD, measures the differential absorption of left and right circularly polarized infrared light. It is highly sensitive to the absolute configuration of a molecule. Theoretical VCD spectra can be calculated and compared with experimental spectra to unambiguously determine the molecule's stereochemistry.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Carboxyl O-H stretch ~3300-3500
Amide N-H stretch ~3200-3400
Benzyl Ring C-H stretch (aromatic) ~3000-3100
Valine/Acetyl C-H stretch (aliphatic) ~2850-3000
Carboxyl C=O stretch ~1710-1740
Amide I C=O stretch ~1650-1680
Amide II N-H bend & C-N stretch ~1520-1570

Note: These frequencies represent typical ranges and can be influenced by factors like intermolecular hydrogen bonding.

Theoretical Studies of Intermolecular Interactions

The behavior of this compound in the solid state or in solution is governed by a network of non-covalent intermolecular interactions. Theoretical studies can model these forces to understand molecular recognition, self-assembly, and crystal packing.

Hydrogen Bonding and π-π Stacking Interactions

This compound possesses functional groups capable of forming robust intermolecular interactions.

Hydrogen Bonding: The molecule has key hydrogen bond donors (the amide N-H and carboxyl O-H groups) and acceptors (the amide C=O and carboxyl C=O oxygen atoms). Quantum chemical analyses can be used to calculate the energies and geometries of these hydrogen bonds. nih.gov In the solid state, these interactions are expected to form extensive networks, similar to those observed in the crystal structures of related benzoyl valine analogs, which feature N–H···O=C patterns. nih.gov In some N-acetylated amino acids, weak S-H···O and N-H···S bonds have also been observed, highlighting the diversity of possible hydrogen bond interactions. nih.gov

π-π Stacking: The benzyl group provides an aromatic ring capable of engaging in π-π stacking interactions. mdpi.com This type of interaction, where two aromatic rings stack face-to-face or in an offset manner, plays a significant role in stabilizing the structures of peptides and proteins and can influence crystal packing. mdpi.comnih.gov Theoretical calculations can quantify the strength of these interactions, which are crucial for understanding the supramolecular assembly of the molecule.

Theoretical Modeling of Host-Guest Interactions (non-biological binding)

Theoretical modeling can be employed to investigate how this compound might interact with synthetic host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. These studies are relevant for applications in drug delivery, sensing, and separation science.

Computational methods used to model these host-guest complexes include:

Molecular Docking: To predict the preferred binding pose of the guest (this compound) within the host's cavity.

Molecular Dynamics (MD) Simulations: To study the stability of the host-guest complex over time and to understand the dynamics of the binding and unbinding processes.

Quantum Mechanics (QM) and QM/MM Methods: To accurately calculate the binding free energy, which determines the strength of the interaction. These calculations account for various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty.

For this compound, the benzyl and isobutyl side chains could serve as recognition points for binding within a hydrophobic host cavity, while the acetyl and carboxyl groups could form specific hydrogen bonds with the host's rim, further stabilizing the complex.

Chemical Reactivity and Mechanistic Investigations of N Acetyl N Benzyl L Valine

Reactions at the Amide Linkage

The amide bond in N-Acetyl-N-benzyl-L-valine is a key functional group that can undergo several important reactions, including hydrolysis, N-acylation, and N-deacylation.

The hydrolysis of the amide bond in this compound results in the cleavage of the N-acetyl group to yield N-benzyl-L-valine and acetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as hydroxide (B78521) ions, the hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetyl group. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the N-benzyl-L-valinate anion as the leaving group. A subsequent acid-base reaction between the liberated acetic acid and the N-benzyl-L-valinate anion results in the formation of acetate (B1210297) and N-benzyl-L-valine. This final acid-base step drives the reaction to completion.

Table 1: General Conditions for Amide Hydrolysis

Condition Reagents Products Reaction Rate
Acidic Aq. HCl or H₂SO₄, heat N-benzyl-L-valine, Acetic Acid Moderate to Fast
Basic Aq. NaOH or KOH, heat Sodium salt of N-benzyl-L-valine, Sodium Acetate Moderate to Fast

N-Acylation: The formation of this compound involves the N-acylation of N-benzyl-L-valine. A common method for this transformation is the reaction of N-benzyl-L-valine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The lone pair of electrons on the nitrogen atom of N-benzyl-L-valine acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent.

N-Deacylation: The removal of the N-acetyl group is a deacylation reaction, which is essentially the hydrolysis of the amide bond as described in the previous section. In addition to chemical methods, enzymatic deacylation can also be employed. Acylases are enzymes that can catalyze the stereoselective hydrolysis of N-acyl amino acids. For instance, Acylase I from porcine kidney or Aspergillus species is known to catalyze the enantioselective hydrolysis of a wide range of N-acyl-L-amino acids youtube.com. While specific studies on this compound might be limited, it is plausible that such enzymatic methods could be applied for its deacetylation.

Reactivity of the Benzyl (B1604629) Moiety

The benzyl group in this compound consists of a phenyl ring attached to a methylene (B1212753) group. This part of the molecule can undergo reactions characteristic of both aromatic rings and benzylic positions.

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The N-acetyl-L-valinylmethyl group attached to the ring is an activating, ortho-, para-directing group. However, the bulky nature of this substituent would likely favor substitution at the para-position to minimize steric hindrance. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily p-nitrobenzyl derivatives. The reaction proceeds through the formation of a nitronium ion (NO₂⁺) electrophile, which is then attacked by the electron-rich benzene ring.

Oxidation: The benzylic C-H bonds of the benzyl group are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the benzylic carbon. Under vigorous conditions, this can lead to the cleavage of the benzyl group and the formation of benzoic acid derivatives. Milder and more selective oxidation of the benzylic position can also be achieved with other reagents.

Reduction (Debenzylation): The benzyl group is a commonly used protecting group for amines in organic synthesis because it can be removed under relatively mild reductive conditions. Catalytic hydrogenation is a widely used method for the debenzylation of N-benzyl amines. In this process, this compound would be treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction would cleave the C-N bond of the benzyl group, yielding N-acetyl-L-valine and toluene.

Another method for debenzylation is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a catalyst such as Pd/C. This method is often faster and can be performed under milder conditions than traditional catalytic hydrogenation.

Table 2: Representative Reactions of the Benzyl Moiety

Reaction Type Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ N-Acetyl-N-(4-nitrobenzyl)-L-valine
Bromination Br₂, FeBr₃ N-Acetyl-N-(4-bromobenzyl)-L-valine
Hydrogenolysis H₂, Pd/C N-acetyl-L-valine, Toluene
Transfer Hydrogenation Ammonium Formate, Pd/C N-acetyl-L-valine, Toluene

Stereochemical Aspects of Reactions Involving this compound

This compound is a chiral molecule due to the presence of the stereocenter at the alpha-carbon of the L-valine residue. It is crucial to consider the stereochemical outcome of any reaction involving this compound.

In the reactions at the amide linkage, such as hydrolysis and deacylation, the stereocenter at the alpha-carbon is generally not directly involved in the reaction mechanism. Therefore, these reactions are expected to proceed with retention of configuration, meaning the L-configuration of the valine moiety is preserved.

Similarly, reactions involving the benzyl group, such as electrophilic aromatic substitution, oxidation, and reduction, occur at a distance from the chiral center. Consequently, these transformations are not expected to affect the stereochemistry at the alpha-carbon of the valine residue.

However, any reaction that could potentially lead to the deprotonation of the alpha-carbon could result in racemization. Such conditions are generally not encountered during the reactions discussed above. For instance, deamination of L-valine and its esters has been shown to involve stereochemical changes, but this is a different class of reaction not directly applicable to the stability of the chiral center in this compound under the outlined transformations nih.gov.

Racemization Pathways and Their Suppression

The potential for racemization of amino acid derivatives is a critical consideration in peptide synthesis and other stereoselective transformations. For typical N-acylamino acids, the primary pathway for racemization during carboxyl group activation involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. researchgate.net This planar, quasi-aromatic intermediate readily loses the proton at the α-carbon, leading to a loss of stereochemical information.

However, in the case of this compound, this primary racemization pathway is structurally precluded. The nitrogen atom of the valine residue is disubstituted with both an acetyl and a benzyl group. This substitution pattern prevents the intramolecular cyclization required to form the oxazolone (B7731731) ring, as there is no amide proton to participate in the ring closure. This inherent structural feature renders this compound and other N-acyl, N-alkyl amino acids significantly more resistant to racemization compared to their N-acyl counterparts that possess an N-H bond.

Despite the blockage of the oxazolone pathway, a slower, alternative racemization mechanism can still occur under certain conditions. This secondary pathway involves the direct deprotonation of the α-carbon of a carboxyl-activated intermediate, such as an active ester or an acyl halide, to form a planar enolate. This process is generally less favorable than the oxazolone pathway and typically requires stronger bases or more forcing conditions to proceed to a significant extent.

The suppression of this direct enolization pathway is key to maintaining the stereochemical purity of this compound during its chemical transformations, particularly in coupling reactions. Several strategies have been developed for N-alkyl amino acids that are applicable in this context:

Choice of Coupling Reagent: The selection of the reagent used to activate the carboxylic acid can have a profound impact on the rate of racemization. Reagents that generate highly reactive intermediates may be more prone to inducing racemization. For sterically hindered and racemization-resistant N-alkyl amino acids, methods that avoid highly activated species are preferred. For instance, the in situ generation of amino acid chlorides has been shown to be an efficient, racemization-free method for coupling N-alkyl amino acids. researchgate.netcore.ac.uk

Use of Additives: Racemization-suppressing additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, are commonly employed in peptide synthesis. acs.org These additives can react with the activated amino acid to form active esters that are less prone to racemization than other activated intermediates.

Reaction Conditions: Careful control of reaction parameters such as temperature and base selection is crucial. Lower temperatures generally disfavor the enolization process. The choice of base is also critical; non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions, including racemization. nih.gov

The inherent resistance to racemization due to the N,N-disubstituted nature of this compound is a significant advantage in its synthetic applications, provided that reaction conditions are optimized to suppress the less favorable direct enolization pathway.

Diastereoselectivity in Derivative Formation

While direct experimental data on the diastereoselectivity of derivative formation specifically from this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis allow for well-founded predictions regarding its behavior. The stereochemical outcome of reactions involving the formation of a new chiral center in a molecule that already contains one is determined by the degree of stereocontrol exerted by the existing chiral element. In this compound, the chiral center is the α-carbon of the valine residue.

The formation of derivatives, for instance, through the alkylation of the enolate of this compound or the addition of nucleophiles to its carbonyl group, would be expected to proceed with a certain degree of diastereoselectivity. The bulky N-substituents—the acetyl and, particularly, the benzyl group—play a crucial role in influencing the conformation of the molecule and its reactive intermediates. This steric hindrance can effectively shield one face of the molecule, directing the approach of an incoming reagent to the less hindered face, thereby favoring the formation of one diastereomer over the other.

The principles of diastereoselective synthesis in α-amino acids are well-established and provide a framework for understanding the potential reactivity of this compound. Common strategies that achieve high levels of diastereoselectivity in the synthesis of α,α-disubstituted amino acids include:

Alkylation of Chiral Enolates: The formation of an enolate from an N-protected amino acid derivative, followed by alkylation, is a common method for creating a new bond at the α-carbon. The stereochemical outcome is dictated by the preferred conformation of the enolate and the direction of the electrophile's approach, which is influenced by the existing stereocenter and any chiral auxiliaries present. nih.gov

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the amino acid can provide a strong steric bias, leading to high diastereoselectivity in subsequent reactions. While the N-acetyl-N-benzyl moiety itself provides steric influence, the use of additional chiral auxiliaries is a powerful strategy in asymmetric synthesis. digitellinc.com

Metal-Chelated Intermediates: The use of metal ions to form rigid, chelated intermediates can lock the conformation of the molecule and enhance the facial selectivity of reactions. For example, nickel(II) complexes of glycine-derived Schiff bases have been used for the asymmetric synthesis of various amino acids through diastereoselective alkylation.

In the context of this compound, the combination of the inherent chirality of the L-valine backbone and the steric bulk of the N-benzyl and N-acetyl groups would be expected to create a highly biased stereochemical environment. This would likely lead to good to excellent diastereoselectivity in reactions such as the formation of enolates followed by trapping with an electrophile, or in cycloaddition reactions where the chiral center directs the facial selectivity of the approach of the reaction partner. The specific diastereomeric ratio would, of course, be dependent on the exact nature of the reactants, reagents, and reaction conditions.

Applications of N Acetyl N Benzyl L Valine As a Chiral Building Block and Auxiliary in Advanced Chemical Synthesis

Role in Asymmetric Catalysis Research

Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiomerically pure compounds. The effectiveness of this approach often hinges on the design and synthesis of chiral ligands that can coordinate to a metal center and create a chiral environment, thereby influencing the stereoselectivity of a catalyzed reaction.

Development of Chiral Ligands

The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. Chiral ligands are organic molecules that bind to a central metal atom to form a catalyst. The ligand's chirality is crucial for inducing enantioselectivity in the reactions they catalyze. While various derivatives of amino acids are commonly employed as precursors for chiral ligands, specific research detailing the synthesis of chiral ligands derived directly from N-Acetyl-N-benzyl-L-valine is not readily found in the surveyed literature. In principle, the carboxylic acid functionality of this compound could be used to couple with other molecules containing coordinating atoms like nitrogen, phosphorus, or sulfur to form multidentate chiral ligands. The stereocenter in the valine backbone, along with the steric bulk of the N-benzyl and N-acetyl groups, could potentially influence the coordination geometry around a metal center and thereby the stereochemical outcome of a reaction.

Enantioselective Transformations Mediated by this compound Scaffolds

This compound, when used as a chiral auxiliary, could theoretically direct the stereochemical course of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. However, there is a lack of specific studies in the scientific literature that demonstrate enantioselective transformations directly mediated by scaffolds derived from this compound. General principles suggest that the chiral environment provided by the valine moiety, influenced by the N-acetyl and N-benzyl groups, could be exploited to control the approach of a reactant to a prochiral center.

Precursor for Non-Natural Amino Acids and Peptide Mimetics Research

Non-natural amino acids and peptide mimetics are crucial in drug discovery and materials science. They offer the potential for creating peptides with enhanced stability, novel biological activities, and unique structural properties.

Incorporation into Oligomeric Structures

The incorporation of modified amino acids into oligomeric structures like peptides can significantly influence their conformation and biological activity. While the synthesis of peptoids (oligomers of N-substituted glycines) and other peptide mimics is a well-established field, specific examples of the incorporation of this compound into such oligomers are not prominently reported. Theoretically, the carboxylic acid group of this compound could be activated and coupled with the amino group of another amino acid or building block to form a peptide-like bond. The presence of the N-acetyl and N-benzyl groups would likely impact the resulting oligomer's secondary structure and proteolytic stability.

Design of Conformationally Restricted Analogs

Introducing conformational restrictions into peptides is a key strategy for enhancing their biological activity and selectivity. This is often achieved by incorporating modified amino acids that limit the rotational freedom of the peptide backbone. The bulky N-benzyl and isopropyl groups of this compound could potentially induce significant steric hindrance, thereby restricting the phi (φ) and psi (ψ) dihedral angles of the peptide backbone if incorporated into a peptide chain. This could favor specific secondary structures, such as turns or helices. However, detailed conformational analysis of peptides containing this compound is not available in the current body of scientific literature.

Strategic Use in Total Synthesis of Complex Organic Molecules

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information available for the chemical compound "this compound."

Searches for this compound did not yield any results detailing its synthesis, properties, or applications in advanced chemical synthesis as a chiral building block or auxiliary. The constituent components, "N-Acetyl-L-valine" and "N-benzyl-L-valine," are known and documented as separate chemical entities. However, no literature has been found that describes the specific combination of both an acetyl and a benzyl (B1604629) group on the nitrogen atom of L-valine.

Consequently, it is not possible to provide an article on "this compound" that adheres to the requested outline, as there is no available data on its use as a source of defined stereocenters or as a building block for chiral fragment synthesis.

Therefore, the requested article cannot be generated due to the lack of publicly available information on the subject compound.

Development of Advanced Analytical Methodologies for N Acetyl N Benzyl L Valine in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is a cornerstone technique for the analysis of non-volatile compounds like N-Acetyl-N-benzyl-L-valine, offering high resolution and sensitivity for both purity assessment and chiral separations.

The determination of the enantiomeric excess (e.e.) of this compound is critical in asymmetric synthesis and for stereoselective bioactivity studies. This is effectively achieved using chiral HPLC, which relies on the development and selection of appropriate chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the enantioseparation of N-protected amino acids. nih.govspringernature.com The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to differential retention of the enantiomers.

For this compound, a chiral stationary phase like amylose tris(3,5-dimethylphenylcarbamate) has demonstrated high enantioselectivity for similar N-protected amino acid derivatives. yakhak.org The selection of the mobile phase is also crucial; a normal-phase elution with a mixture of n-hexane and an alcohol modifier often provides excellent resolution. researchgate.net

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination of N-Protected Valine Derivatives

ParameterCondition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

This table presents typical starting conditions for method development based on literature for analogous compounds.

In research contexts, this compound may be present in complex mixtures, such as reaction work-ups or biological matrices. A robust reversed-phase HPLC (RP-HPLC) method is essential for its separation and quantification. Method development involves optimizing several parameters to achieve adequate resolution, peak shape, and analysis time. ijper.orgcore.ac.uk

A C18 column is a common choice for the stationary phase due to its hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase can significantly influence the retention and peak shape of the acidic this compound. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a wide range of polarities. humanjournals.com

Table 2: Representative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 20 µL

This table outlines a general-purpose gradient method suitable for the separation of this compound from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. sigmaaldrich.com

To make this compound amenable to GC analysis, the polar carboxyl and N-H groups must be converted to less polar, more volatile moieties. A common and effective derivatization strategy is silylation. colostate.eduunina.ityoutube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.comnih.gov The reaction is typically carried out in an aprotic solvent at elevated temperatures to ensure complete derivatization.

Another approach is esterification of the carboxylic acid group followed by acylation of the N-H group, though silylation is often simpler for a compound that is already N-acetylated.

Table 3: General Silylation Procedure for N-Protected Amino Acids

StepProcedure
1. Sample Preparation A dried sample of this compound is placed in a reaction vial.
2. Reagent Addition An aprotic solvent (e.g., pyridine) and a silylating agent (e.g., MSTFA) are added.
3. Reaction The vial is sealed and heated (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes).
4. Analysis An aliquot of the cooled reaction mixture is injected into the GC-MS.

This table provides a generalized workflow for the silylation of N-protected amino acids for GC-MS analysis.

Once the derivatized this compound is introduced into the mass spectrometer, it undergoes ionization (typically by electron impact, EI) and fragmentation. The resulting mass spectrum provides a unique fingerprint that can be used for structural elucidation and confirmation.

The fragmentation pattern of the TMS derivative of this compound would be expected to show characteristic losses. A prominent fragmentation pathway for benzyl-aminated compounds involves the cleavage of the C-N bond connecting the benzyl (B1604629) group to the nitrogen atom, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). core.ac.uk Other significant fragments would likely arise from the loss of the trimethylsilyl group, the carboxyl group (as COOTMS), and cleavage of the valine side chain.

Table 4: Predicted Key Mass Fragments for the TMS-Derivative of this compound

m/zProposed Fragment Identity
[M]+Molecular ion
M-15Loss of a methyl group from a TMS group
M-73Loss of a TMS group
M-117Loss of the COOTMS group
91Tropylium ion (C7H7+)

This table is a predictive guide to the expected mass spectrometric fragmentation based on the structure of the compound and known fragmentation patterns of similar molecules. libretexts.orgmiamioh.edu

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis offers exceptionally high separation efficiency and is particularly well-suited for the analysis of charged species, making it a valuable tool for the analysis of this compound, which possesses a carboxylic acid group.

For the enantiomeric separation of this compound, chiral selectors are added to the background electrolyte (BGE). Cyclodextrins and their derivatives are widely used chiral selectors in CE. mtak.hunih.gov The differential interaction of the enantiomers with the chiral selector within the capillary leads to different electrophoretic mobilities and, consequently, their separation. mdpi.com

Method development in CE involves optimizing the composition of the BGE, including the type and concentration of the chiral selector, the pH, and the applied voltage. For acidic compounds like this compound, a buffer with a pH that ensures the analyte is in its anionic form is typically used. researchgate.netdoi.org

Table 5: Typical Capillary Electrophoresis Parameters for Chiral Separation of N-Acetylated Amino Acids

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer (pH 6.0) containing 20 mM sulfated-β-cyclodextrin
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm
Injection Hydrodynamic (e.g., 50 mbar for 5 s)

This table illustrates a set of starting conditions for developing a chiral CE method for this compound based on established methods for similar analytes. nih.gov

Optimization of Electrolyte Systems for Enantiomeric Separation

No research data was found regarding the optimization of electrolyte systems for the enantiomeric separation of this compound.

Micellar Electrokinetic Chromatography Applications

No research data was found detailing the application of Micellar Electrokinetic Chromatography for the analysis of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.